molecular formula C12H16N2O2 B8667927 4-amino-N-(oxolan-3-ylmethyl)benzamide

4-amino-N-(oxolan-3-ylmethyl)benzamide

Cat. No. B8667927
M. Wt: 220.27 g/mol
InChI Key: HFMSHGMUUJIACP-UHFFFAOYSA-N
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Patent
US09296723B2

Procedure details

The title compound was prepared as described in Example 1E, substituting (tetrahydrofuran-3-yl)methanamine for N-(4-(azetidin-3-yloxy)phenyl)-3-(pyridin-3-yl)azetidine-1-carboxamide and 4-aminobenzoic acid for (S)-2-methylbutanoic acid.
Name
N-(4-(azetidin-3-yloxy)phenyl)-3-(pyridin-3-yl)azetidine-1-carboxamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
N1C[CH:3]([O:5][C:6]2[CH:11]=[CH:10][C:9]([NH:12]C(N3CC(C4C=NC=CC=4)C3)=O)=CC=2)C1.[NH2:25][C:26]1[CH:34]=[CH:33][C:29]([C:30]([OH:32])=O)=[CH:28][CH:27]=1.C[C@@H](CC)C(O)=O>>[NH2:25][C:26]1[CH:27]=[CH:28][C:29]([C:30]([NH:12][CH2:9][CH:10]2[CH2:11][CH2:6][O:5][CH2:3]2)=[O:32])=[CH:33][CH:34]=1

Inputs

Step One
Name
N-(4-(azetidin-3-yloxy)phenyl)-3-(pyridin-3-yl)azetidine-1-carboxamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CC(C1)OC1=CC=C(C=C1)NC(=O)N1CC(C1)C=1C=NC=CC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC=C(C(=O)O)C=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[C@H](C(=O)O)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=C(C(=O)NCC2COCC2)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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